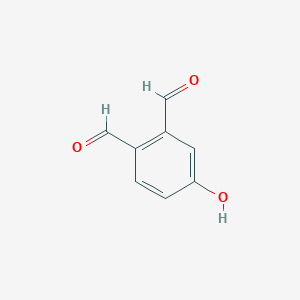
4-Hydroxyphthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyphthalaldehyde is an organic compound with the molecular formula C8H6O3. It is a derivative of phthalaldehyde, characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyphthalaldehyde can be synthesized through several methods. One common approach involves the reaction of phthalaldehyde with hydroxylating agents under controlled conditions. For instance, the hydrolysis of tetrabromo-o-xylene using potassium oxalate, followed by purification through steam distillation, is a known method .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar chemical reactions as in laboratory settings. The process typically includes steps for purification and quality control to ensure the compound’s consistency and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyphthalaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxyphthalaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxyphthalaldehyde involves its reactivity with nucleophiles. The aldehyde group reacts with primary amines to form stable, water-soluble, and crystalline products. This reactivity is exploited in biochemical assays and synthetic applications . The molecular targets and pathways involved include interactions with amino acids and proteins, leading to the formation of Schiff bases and other derivatives .
Comparison with Similar Compounds
Phthalaldehyde: A related compound with two aldehyde groups but lacking the hydroxyl group.
4-Hydroxybenzaldehyde: Similar structure but with a single aldehyde group and a hydroxyl group on the benzene ring.
Salicylaldehyde: Contains an aldehyde group and a hydroxyl group ortho to each other on the benzene ring.
Uniqueness: 4-Hydroxyphthalaldehyde is unique due to the presence of both an aldehyde and a hydroxyl group on the benzene ring, which imparts distinct reactivity and applications. Its ability to form stable crystalline products with primary amines sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H6O3 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-hydroxyphthalaldehyde |
InChI |
InChI=1S/C8H6O3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-5,11H |
InChI Key |
VSGACYFHLPVUQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




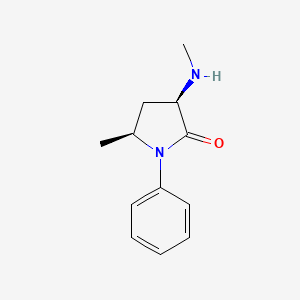
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12859022.png)
![(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B12859023.png)
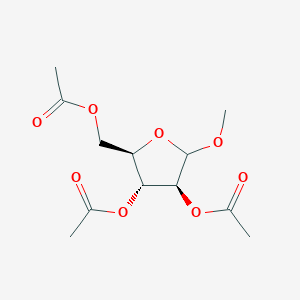
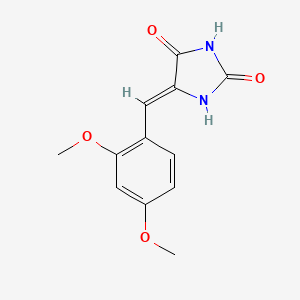
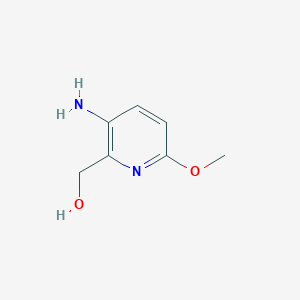
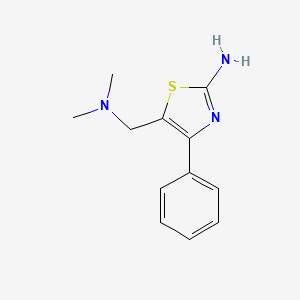
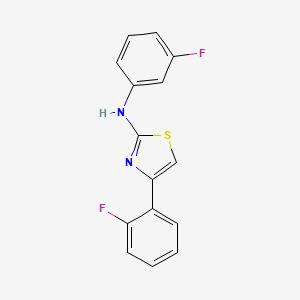
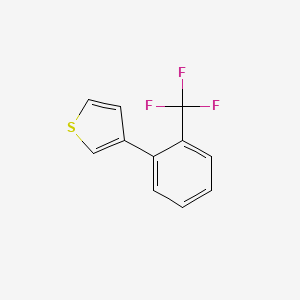
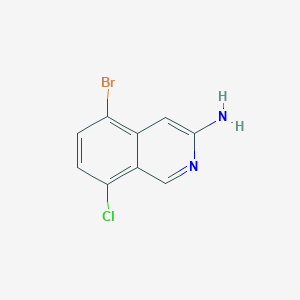
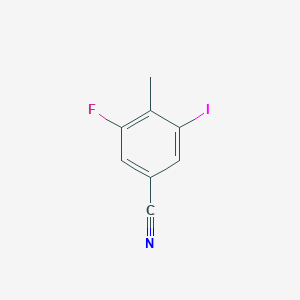
![3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12859078.png)
